molecular formula C17H16N2O5S2 B8752797 Methyl 7-(2-ethoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(2-ethoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B8752797
M. Wt: 392.5 g/mol
InChI Key: IZJJBLNPTACUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(2-ethoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H16N2O5S2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N2O5S2

Molecular Weight

392.5 g/mol

IUPAC Name

methyl 7-(2-ethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H16N2O5S2/c1-4-24-11-8-6-5-7-10(11)13-14-12(25-15(13)16(20)23-2)9-18-17(19-14)26(3,21)22/h5-9H,4H2,1-3H3

InChI Key

IZJJBLNPTACUTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 330 mg of methyl 7-(2-ethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate, prepared by analogy to the method described in example 4, and 634 mg of sodium perborate tetrahydrate in 15 ml of acetic acid is microwave-heated at 70° C. in a sealed tube for 1 h 30. The mixture is diluted with 5 volumes of water and the resulting precipitate is filtered off and washed with water. The solid is taken up with dichloromethane and 100 ml of a solution of sodium thiosulfate. The pH is adjusted to pH 8-9 by adding solid potassium carbonate and the aqueous phase is extracted with dichloromethane. The organic phases are dried over magnesium sulfate, filtered, and then concentrated under vacuum. This crude is purified on 40 g of silica, elution being carried out with dichloromethane, so as to obtain 296 mg of methyl 7-(2-ethoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate in the form of a yellow solid.
Quantity
634 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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